molecular formula C7H5BF5NO2 B8049783 (6-(Perfluoroethyl)pyridin-3-yl)boronic acid

(6-(Perfluoroethyl)pyridin-3-yl)boronic acid

Cat. No.: B8049783
M. Wt: 240.93 g/mol
InChI Key: PMEIEWLOOIPCMG-UHFFFAOYSA-N
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Description

(6-(Perfluoroethyl)pyridin-3-yl)boronic acid is a specialized organoboron compound characterized by the presence of a perfluoroethyl group attached to a pyridine ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, due to its unique electronic properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Perfluoroethyl)pyridin-3-yl)boronic acid typically involves the borylation of a perfluoroethyl-substituted pyridine derivative. One common method is the direct borylation of the pyridine ring using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is tailored to minimize costs and environmental impact while maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: (6-(Perfluoroethyl)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various halides to form carbon-carbon bonds. It can also participate in other reactions like Chan-Lam coupling and Petasis reaction .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism by which (6-(Perfluoroethyl)pyridin-3-yl)boronic acid exerts its effects is primarily through its role as a boron donor in cross-coupling reactions. The boronic acid group interacts with transition metal catalysts (e.g., palladium) to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the successful coupling of organic fragments .

Properties

IUPAC Name

[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF5NO2/c9-6(10,7(11,12)13)5-2-1-4(3-14-5)8(15)16/h1-3,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEIEWLOOIPCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(C(F)(F)F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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